molecular formula C13H10O3 B6220929 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione CAS No. 39597-22-3

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione

Cat. No. B6220929
CAS RN: 39597-22-3
M. Wt: 214.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione, also known as 4,6-dihydroxy-3-methylbenzo[c]chromene-2-one, is an important organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound featuring a chromene ring system which is composed of two benzene rings connected by a carbon-carbon double bond. It has been studied extensively for its potential use in medicinal chemistry, drug discovery, and organic synthesis.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione involves the condensation of 2-hydroxyacetophenone with malonic acid in the presence of concentrated sulfuric acid to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid. This intermediate is then cyclized with phosphorus oxychloride to form 4H-chromen-4-one, which is subsequently oxidized with potassium permanganate to yield the final product.

Starting Materials
2-hydroxyacetophenone, malonic acid, concentrated sulfuric acid, phosphorus oxychloride, potassium permanganate

Reaction
Step 1: Condensation of 2-hydroxyacetophenone with malonic acid in the presence of concentrated sulfuric acid to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid., Step 2: Cyclization of 3-(2-hydroxyphenyl)-3-oxopropanoic acid with phosphorus oxychloride to form 4H-chromen-4-one., Step 3: Oxidation of 4H-chromen-4-one with potassium permanganate to yield 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione.

Scientific Research Applications

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione has a wide range of applications in scientific research. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines. It has also been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied as a potential anti-diabetic agent, as it has been shown to reduce blood glucose levels in animal models. It has also been studied as a potential anti-microbial agent, as it has been shown to inhibit the growth of certain bacterial and fungal species.

Mechanism Of Action

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione is believed to exert its effects through a variety of mechanisms. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. It has also been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B, which is involved in the regulation of gene expression. Additionally, it has been shown to bind to certain receptors, such as the estrogen receptor, which is involved in the regulation of hormone levels.

Biochemical And Physiological Effects

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, reduce inflammation in animal models, reduce blood glucose levels in animal models, and inhibit the growth of certain bacterial and fungal species. Additionally, it has been shown to increase the production of certain proteins, such as heat shock proteins, which are involved in the regulation of cell stress responses.

Advantages And Limitations For Lab Experiments

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound, making it suitable for use in long-term experiments. Additionally, it is relatively easy to synthesize, making it suitable for use in a variety of experiments. However, it is also relatively expensive, making it less suitable for use in large-scale experiments. Additionally, it has a relatively low solubility in water, making it less suitable for use in experiments involving aqueous solutions.

Future Directions

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione has a wide range of potential future applications. It could be further studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, it could be studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. It could also be studied as a potential anti-diabetic agent, as it has been shown to reduce blood glucose levels in animal models. Additionally, it could be studied as a potential anti-microbial agent, as it has been shown to inhibit the growth of certain bacterial and fungal species. Finally, it could be studied as a potential therapeutic agent for a variety of other diseases and conditions.

properties

CAS RN

39597-22-3

Product Name

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione

Molecular Formula

C13H10O3

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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